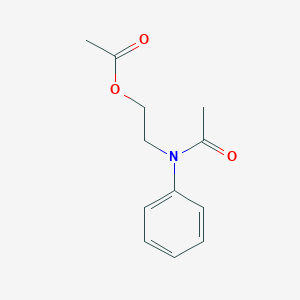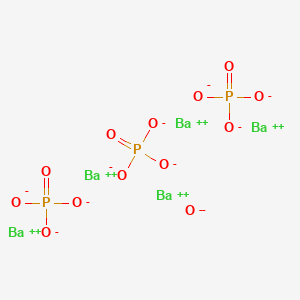
1H-Indene, 2,3-dihydro-1,1,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene, 2,3-dihydro-1,1,6-trimethyl- is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It has been extensively studied due to its unique chemical and physical properties, as well as its potential applications in various fields such as materials science, organic synthesis, and medicinal chemistry.
Mechanism of Action
The mechanism of action of 1H-Indene, 2,3-dihydro-1,1,6-trimethyl- is not well understood. However, it has been shown to exhibit antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1H-Indene, 2,3-dihydro-1,1,6-trimethyl- has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to exhibit neuroprotective effects in animal models of neurodegenerative diseases. It has also been shown to exhibit anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
1H-Indene, 2,3-dihydro-1,1,6-trimethyl- has several advantages for lab experiments. It is readily available and can be synthesized using simple and efficient methods. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it has some limitations, including its low solubility in water and its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 1H-Indene, 2,3-dihydro-1,1,6-trimethyl-. One potential direction is the development of new synthetic methods for the production of this compound, which may improve its purity and yield. Another direction is the study of its potential applications in the field of organic electronics, where it may be used as a building block for the synthesis of new materials with improved properties. Finally, further studies are needed to elucidate the mechanism of action and potential therapeutic applications of this compound in the treatment of various diseases.
Synthesis Methods
1H-Indene, 2,3-dihydro-1,1,6-trimethyl- can be synthesized through various methods, including catalytic hydrogenation of indene, isomerization of β-pinene, and cyclization of 2,3-dihydro-1,1,6-trimethyl-2H-inden-5-ol. The most commonly used method involves the catalytic hydrogenation of indene using a palladium or platinum catalyst under high pressure and temperature. This method yields a high purity product with a yield of up to 90%.
Scientific Research Applications
1H-Indene, 2,3-dihydro-1,1,6-trimethyl- has been widely used in scientific research due to its unique chemical and physical properties. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It has also been studied for its potential applications in the field of organic electronics, where it can be used as a building block for the synthesis of conductive polymers.
properties
CAS RN |
14276-95-0 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
3,3,5-trimethyl-1,2-dihydroindene |
InChI |
InChI=1S/C12H16/c1-9-4-5-10-6-7-12(2,3)11(10)8-9/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
OEAUYEGWUJMPQQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(CCC2(C)C)C=C1 |
Canonical SMILES |
CC1=CC2=C(CCC2(C)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



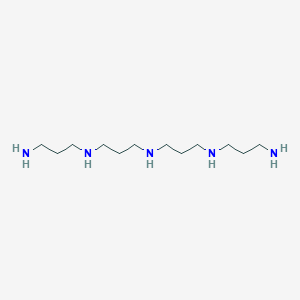

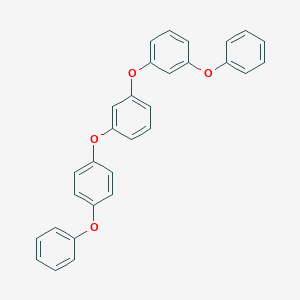
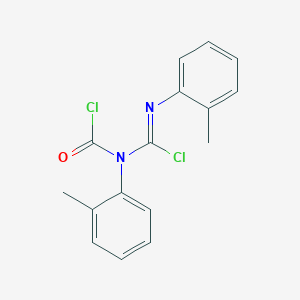

![5,6-dihydrocyclopenta[c][1,2]dithiole-3(4H)-thione](/img/structure/B76147.png)

![3-[(E)-2-Phenylethenyl]benzonitrile](/img/structure/B76160.png)
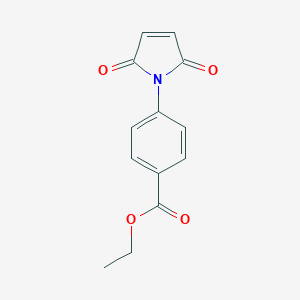
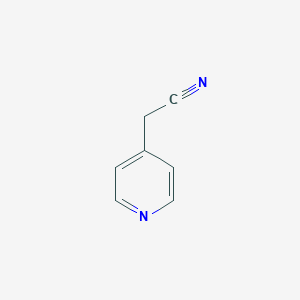
![N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B76165.png)

